1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another method includes the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as the use of microwave irradiation to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amines used .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes. For instance, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, leading to reduced synthesis of certain hormones .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: This compound shares the triazole ring structure but lacks the ethanone moiety.
1,2,4-Triazol-3-amine: Another similar compound with a different substitution pattern on the triazole ring.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: This compound features a tricyclohexylstannyl group instead of the ethanone moiety.
Uniqueness: 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety allows for additional functionalization and interaction with molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
103394-80-5 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1-(3-amino-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H6N4O/c1-3(9)8-2-6-4(5)7-8/h2H,1H3,(H2,5,7) |
InChI Key |
KEVLZFVVRTWLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC(=N1)N |
Origin of Product |
United States |
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